4-(phenylsulfanyl)isoquinoline
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Overview
Description
4-(Phenylsulfanyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfanyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of metal catalysts. For example, palladium-catalyzed reactions of N-propargyl oxazolidines can provide 4-substituted isoquinolines under microwave irradiation . Additionally, Ir(III)-catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant has been reported as an efficient method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions, while nucleophiles such as amines and thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Phenylsulfanyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(phenylsulfanyl)isoquinoline involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can enhance the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, lacks the phenylsulfanyl group but shares the same core structure.
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom in a different position on the ring.
Fluorinated Isoquinolines: These compounds have fluorine atoms substituted on the isoquinoline ring, which can alter their chemical and biological properties.
Uniqueness
4-(Phenylsulfanyl)isoquinoline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-phenylsulfanylisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKMIGSIGYTPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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